

Spectroscopic Profile of Chelidamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate

Cat. No.: B185893

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Introduction

Chelidamic acid, systematically known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a heterocyclic organic compound with significant applications in coordination chemistry, materials science, and pharmacology. Its utility as a versatile chelating agent and its role as a potent inhibitor of glutamate decarboxylase underscore the importance of a thorough structural and electronic characterization.^{[1][2]} This technical guide provides an in-depth overview of the spectroscopic data of chelidamic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Molecular Structure and Tautomerism

Chelidamic acid can exist in tautomeric forms, primarily a keto form (4-pyridone) and an aromatic enol form (4-hydroxypyridine). In the solid state and in aqueous solutions, it predominantly exists in a zwitterionic form, where a carboxylic proton has migrated to the pyridine nitrogen. This structural duality is crucial for its chemical reactivity and chelating properties.^[3]

Caption: Keto-enol tautomerism of Chelidamic Acid.

Spectroscopic Data Summary

The following sections provide a summary of the key spectroscopic data for chelidamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of chelidamic acid. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

A definitive peak list for the ¹H NMR spectrum of chelidamic acid in DMSO-d6 is not readily available in public databases. However, based on the symmetrical structure, a single sharp singlet is expected for the two equivalent protons on the pyridine ring (H-3 and H-5). The protons of the carboxylic acid groups and the N-H/O-H tautomeric proton would likely appear as broad singlets, and their chemical shifts would be highly dependent on concentration, temperature, and residual water content in the solvent.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Carbon Atom	Chemical Shift (δ) in ppm
C-2, C-6	148.9
C-3, C-5	118.8
C-4	177.3
COOH	163.5

Data sourced from measurements in DMSO-d6.
[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a precise peak list is not consistently reported, the

spectrum is characterized by absorptions typical for carboxylic acids, ketones, and aromatic heterocycles.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300 - 2500	O-H Stretch	Carboxylic Acid (broad, due to H-bonding)
~3100	C-H Stretch	Aromatic/Heterocyclic C-H
~1700 - 1740	C=O Stretch	Carboxylic Acid C=O
~1640 - 1680	C=O Stretch	Pyridone C=O
~1600, ~1450	C=C & C=N Stretch	Pyridine Ring Vibrations
~1200 - 1300	C-O Stretch	Carboxylic Acid C-O

Assignments are based on general IR correlation tables and the known structure of chelidamic acid.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Direct Inlet, 75 eV[\[4\]](#)

m/z	Relative Intensity (%)	Possible Fragment
183	2.0	[M]⁺ (Molecular Ion)
139	100.0	[M - CO ₂] ⁺
121	67.4	[M - CO ₂ - H ₂ O] ⁺
93	71.4	[M - CO ₂ - H ₂ O - CO] ⁺
68	19.3	Further Fragmentation

| 65 | 12.8 | Further Fragmentation |

GC-MS Data[7]

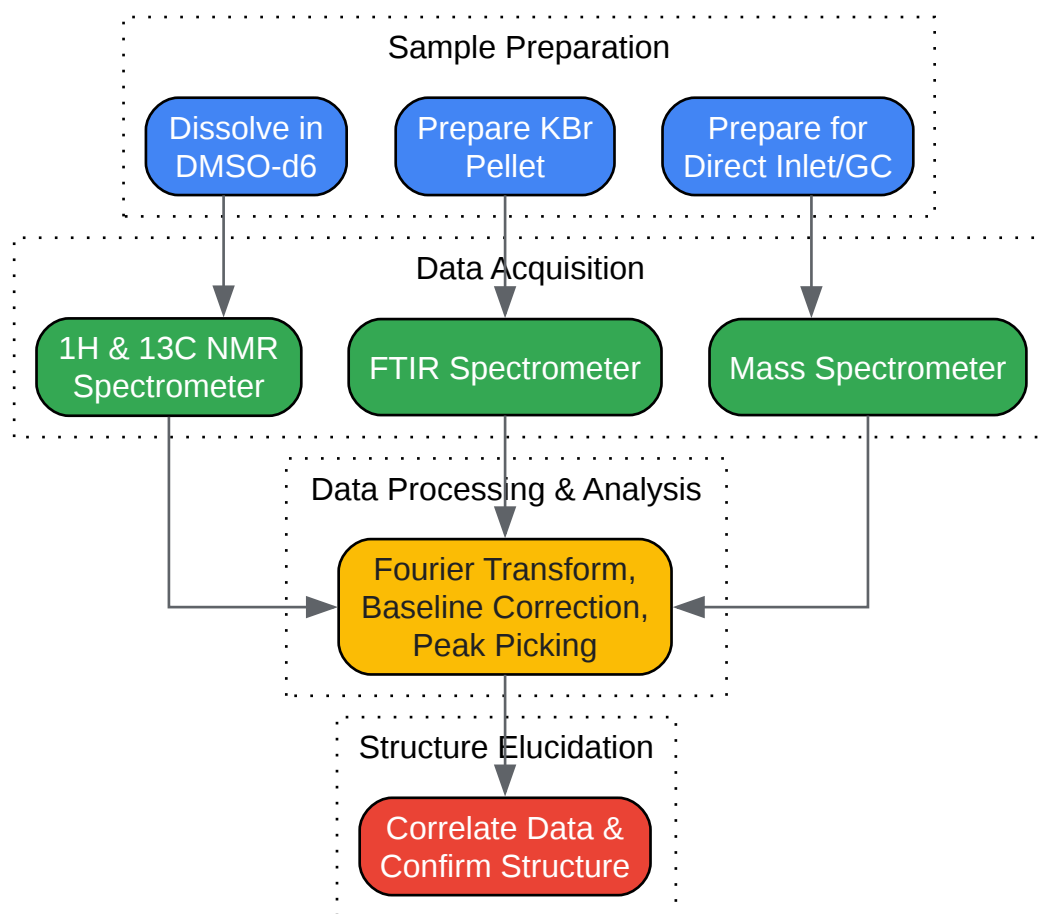
m/z	Description
139	Top Peak
93	2nd Highest Peak

| 121 | 3rd Highest Peak |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following are generalized protocols for the spectroscopic analysis of chelidamic acid.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of chelidamic acid.
- **Dissolution:** Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity solvent is critical.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- **^1H NMR Parameters:** A standard pulse program (e.g., zg30) is typically used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation

delay (D1) of at least 1-2 seconds, and an appropriate spectral width.

- **^{13}C NMR Parameters:** A proton-decoupled pulse program (e.g., zgpg30) is used. A longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C).

IR Sample Preparation (KBr Pellet Method)

- **Grinding:** Grind 1-2 mg of chelidamic acid to a fine powder using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.
- **Pellet Pressing:** Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent pellet.
- **Background Scan:** Place an empty pellet holder or a pellet made of pure KBr in the FTIR spectrometer and run a background scan.
- **Sample Scan:** Place the KBr pellet containing the sample in the spectrometer and acquire the infrared spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (Direct Inlet)

- **Sample Preparation:** Place a small amount of the solid chelidamic acid sample into a capillary tube or onto a direct insertion probe.
- **Instrumentation:** Utilize a mass spectrometer equipped with an electron ionization (EI) source.
- **Acquisition Parameters:** Insert the probe into the ion source. The sample is heated to induce vaporization. The vaporized molecules are then ionized, typically at 70 eV.

- Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance, generating the mass spectrum. The source and sample temperatures are optimized to ensure sufficient volatilization without thermal decomposition (e.g., source at 190 °C, sample at 240 °C).[4]

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